molecular formula C15H19NO2 B017470 (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester CAS No. 129101-19-5

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester

Cat. No. B017470
CAS RN: 129101-19-5
M. Wt: 245.32 g/mol
InChI Key: KEDWLCOPRDSQBB-MGPQQGTHSA-N
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Description

The synthesis and study of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester and its derivatives focus on creating conformationally constrained compounds. These efforts aim to explore novel chemical entities with unique structural, chemical, and physical properties for potential applications in various scientific fields.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves starting from basic organic compounds, such as tartaric acid and α-amino acids, to construct complex structures like 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These are described as conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Scientific Research Applications

  • Synthesis of Chiral 1,2-Diamines: This compound can be used to synthesize primary and secondary chiral 1,2-diamines with multiple stereogenic centers (Stingl & Martens, 1994).

  • Creation of Chiral α-Amino Alcohols: It aids in synthesizing new, chiral α-amino alcohols (Stingl & Martens, 1994).

  • Catalysis in Enantioselective Reactions: This chemical serves as a catalyst in the enantioselective addition of diethylzinc to aldehydes (Wallbaum & Martens, 1993).

  • Synthesis of Cocaine-Related Radiopharmaceuticals: A novel route for synthesizing (1R)-cocaine related radiopharmaceuticals involves its use (Node et al., 1999).

  • Synthesis of Chiral α-Sec-Amino Alcohols: It acts as a starting material for synthesizing new chiral α-sec-amino alcohols (Wilken & Martens, 1997).

  • Use in Michael-Type Reactions: The synthesized (1S, 5S)-2-Azabicyclo[3.3.0]octane variant is an efficient chiral auxiliary in Michael-type reactions (Martens & Lübben, 1991).

  • Structural Study of Esters: A structural study of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride helped in understanding the compound's resonances (Arias-Pérez et al., 2001).

  • Biological Activity on GABA Receptor: 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids synthesized from it have been evaluated for biological activity on the GABA receptor (Gelmi et al., 2007).

  • Study in Dipeptide Mimetics: It has applications in dipeptide mimetics, as demonstrated by the synthesis of rigid analogues (Kubyshkin et al., 2009).

  • Stereospecific Rearrangements: Its derivatives undergo stereospecific rearrangement under acidic conditions (Kobayashi et al., 1992).

  • Synthesis of Chiral Pyridine Ligands: It is used in the synthesis of chiral pyridine ligands with multiple stereogenic centers, useful in recycling industrial waste materials (Stingl & Martens, 1994).

Safety and Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . The most important known symptoms and effects are described in the labelling .

Future Directions

The synthesis of natural products containing trans-fused bicyclo[3.3.0]octane ring systems, such as “(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester”, is a promising area of research . The synthetic community has recently made a number of natural products with such ring systems , and this field is expected to continue to develop in the future .

properties

IUPAC Name

benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDWLCOPRDSQBB-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
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(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
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(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
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(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
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(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
Reactant of Route 6
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester

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